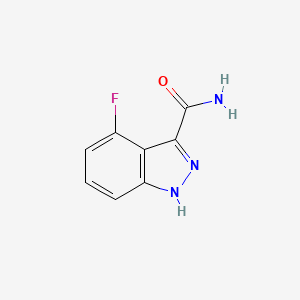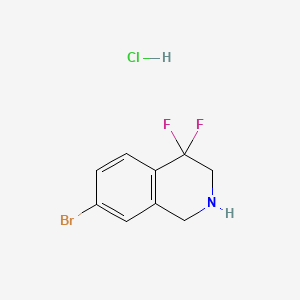
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride typically involves the bromination and fluorination of isoquinoline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperature and pressure conditions. The reaction may be catalyzed by acids or bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These atoms influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BrClF2N |
|---|---|
Molekulargewicht |
284.53 g/mol |
IUPAC-Name |
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-1-2-8-6(3-7)4-13-5-9(8,11)12;/h1-3,13H,4-5H2;1H |
InChI-Schlüssel |
QHEXYZYPLQVEKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)C(CN1)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


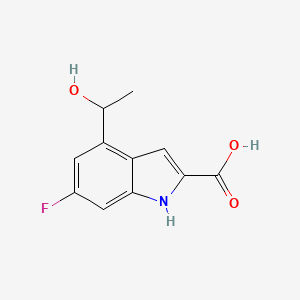

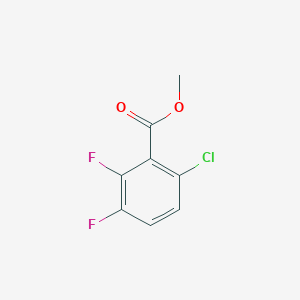
![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
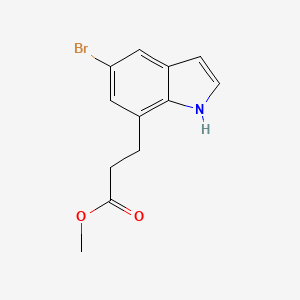

![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)
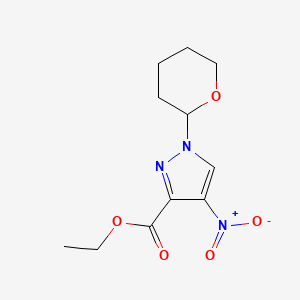
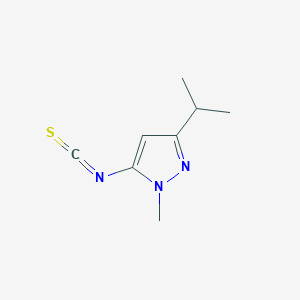
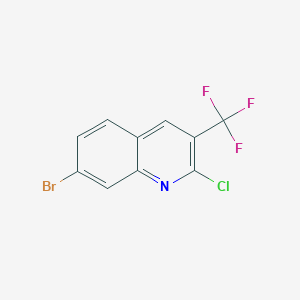
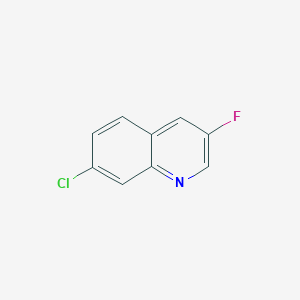
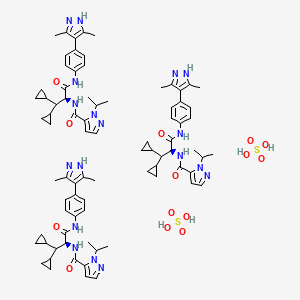
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
